1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid
Overview
Description
1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid is a synthetic organic compound with the molecular formula C6H6F3NO3 and a molecular weight of 197.11 g/mol It is characterized by the presence of a trifluoroacetamido group attached to a cyclopropane ring, which is further connected to a carboxylic acid group
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid typically involves the reaction of amino-cyclopropanecarboxylic acid with trifluoroacetic acid ethyl ester in the presence of a base such as triethylamine . The reaction is carried out in a solvent like methanol at room temperature, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the trifluoroacetamido group to other functional groups.
Scientific Research Applications
1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to targets .
Comparison with Similar Compounds
Similar compounds to 1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid include:
1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic acid: Differing by the presence of a trifluoroethyl group instead of a trifluoroacetamido group.
1-(2,2,2-Trifluoroacetamido)cyclopropane-1-carboxylic acid: Similar structure but with variations in the functional groups attached to the cyclopropane ring. The uniqueness of this compound lies in its specific trifluoroacetamido group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2,2,2-trifluoroacetyl)amino]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)3(11)10-5(1-2-5)4(12)13/h1-2H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFYYKVOJQHLTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514446 | |
Record name | 1-(2,2,2-Trifluoroacetamido)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669066-98-2 | |
Record name | 1-(2,2,2-Trifluoroacetamido)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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